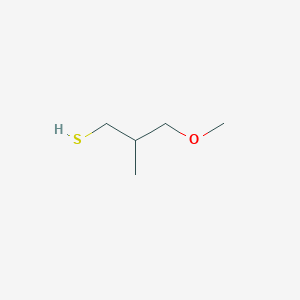
N-Hydroxy-2,2-dimethylbutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,2-dimethylbutanimidamide is a chemical compound with the molecular formula C6H14N2O It is known for its unique structure, which includes a hydroxyl group attached to an amidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,2-dimethylbutanimidamide typically involves the reaction of 2,2-dimethylbutanamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. One common method involves the use of a dehydrative condensation reaction mediated by triphenylphosphine and iodine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,2-dimethylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-2,2-dimethylbutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,2-dimethylbutanimidamide involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
- N-Hydroxy-2,2-dimethylpropanimidamide
- N-Hydroxybutanamide
- N-Hydroxy-2-acetylaminofluorene
Comparison: N-Hydroxy-2,2-dimethylbutanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as an MMP inhibitor, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N'-hydroxy-2,2-dimethylbutanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2,3)5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
InChI Key |
GPSCEFHFHNHSRG-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(C)/C(=N/O)/N |
Canonical SMILES |
CCC(C)(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


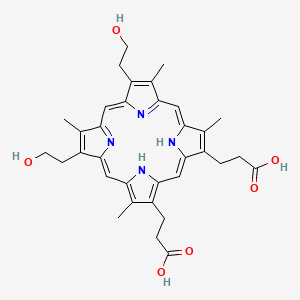

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
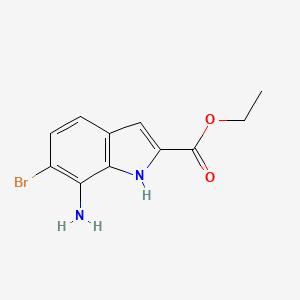
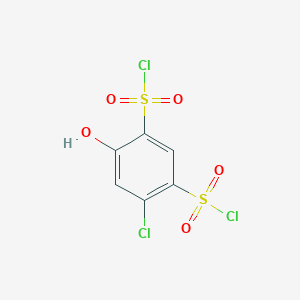
amine](/img/structure/B13072420.png)
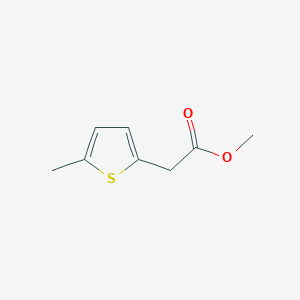
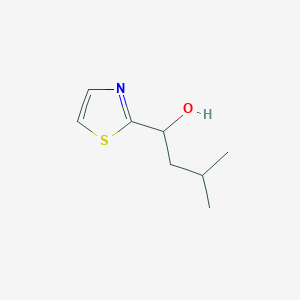
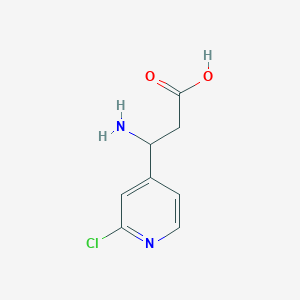
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)-3-(trifluoromethoxy)phenyl]-](/img/structure/B13072447.png)
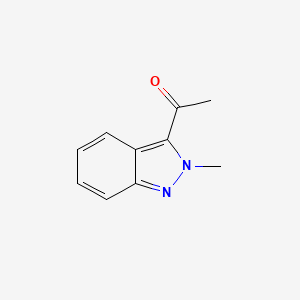
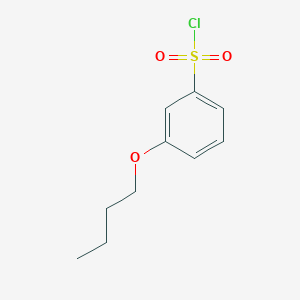
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
